Ethyl 4,7-octadienoate
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Overview
Description
Ethyl 4,7-octadienoate is an organic compound with the molecular formula C10H16O2. It is a fatty acid ester, specifically an ester derivative of 4,7-octadienoic acid. This compound is known for its distinctive aroma and is often used in the flavor and fragrance industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 4,7-octadienoate can be synthesized through the esterification of 4,7-octadienoic acid with ethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced catalytic systems and controlled reaction environments ensures high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4,7-octadienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the double bonds in the compound to single bonds, resulting in saturated esters.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different ester derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) are typical.
Substitution: Nucleophiles such as alcohols or amines can be used under acidic or basic conditions
Major Products Formed:
Oxidation: 4,7-octadienoic acid and other oxidized derivatives.
Reduction: Saturated esters like ethyl octanoate.
Substitution: Various ester derivatives depending on the nucleophile used
Scientific Research Applications
Ethyl 4,7-octadienoate has several applications in scientific research:
Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.
Biology: The compound’s aroma properties make it useful in olfactory research and studies on insect behavior.
Medicine: Research into its potential therapeutic properties, such as anti-inflammatory effects, is ongoing.
Industry: Widely used in the flavor and fragrance industry to impart fruity and floral notes to products
Mechanism of Action
The mechanism by which ethyl 4,7-octadienoate exerts its effects is primarily through its interaction with olfactory receptors. The compound binds to specific receptors in the olfactory system, triggering a signal transduction pathway that results in the perception of its characteristic aroma. Additionally, its chemical structure allows it to participate in various biochemical pathways, influencing its biological activity .
Comparison with Similar Compounds
Ethyl octanoate: Another fatty acid ester with a similar structure but lacking the double bonds present in ethyl 4,7-octadienoate.
Mthis compound: Similar in structure but with a methyl ester group instead of an ethyl ester group.
Uniqueness: this compound is unique due to its conjugated diene system, which imparts distinct chemical reactivity and aroma properties compared to its saturated or non-conjugated counterparts .
Properties
CAS No. |
72276-09-6 |
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Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
ethyl (4E)-octa-4,7-dienoate |
InChI |
InChI=1S/C10H16O2/c1-3-5-6-7-8-9-10(11)12-4-2/h3,6-7H,1,4-5,8-9H2,2H3/b7-6+ |
InChI Key |
LNOWXPKCCJROHI-VOTSOKGWSA-N |
Isomeric SMILES |
CCOC(=O)CC/C=C/CC=C |
Canonical SMILES |
CCOC(=O)CCC=CCC=C |
boiling_point |
88.00 °C. @ 20.00 mm Hg |
physical_description |
Liquid |
Origin of Product |
United States |
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